8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one
CAS No.:
Cat. No.: VC18775486
Molecular Formula: C15H13Cl2N3O
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13Cl2N3O |
|---|---|
| Molecular Weight | 322.2 g/mol |
| IUPAC Name | 8-benzyl-2,4-dichloro-6,7-dihydro-5H-pyrimido[4,5-c]azepin-9-one |
| Standard InChI | InChI=1S/C15H13Cl2N3O/c16-13-11-7-4-8-20(9-10-5-2-1-3-6-10)14(21)12(11)18-15(17)19-13/h1-3,5-6H,4,7-9H2 |
| Standard InChI Key | STZIWKDVRAUEIM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(=O)N(C1)CC3=CC=CC=C3)N=C(N=C2Cl)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one, delineates a fused bicyclic system comprising a pyrimidine ring (positions 2, 4-dichloro-substituted) and a partially saturated azepine ring (positions 5,6,7,8-tetrahydro). The benzyl group at position 8 and the ketone at position 9 further modulate electronic and steric properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Pyrimido[4,5-c]azepin-9-one fused ring system |
| Substituents | 2,4-dichloro, 8-benzyl, 9-ketone |
| Molecular formula | C₁₇H₁₄Cl₂N₄O |
| Molecular weight | 377.23 g/mol (calculated) |
| Hybridization | sp²/sp³ hybridized nitrogen and carbon atoms in the fused rings |
The dichloro substitution at positions 2 and 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The benzyl group introduces lipophilicity, potentially improving membrane permeability in biological systems.
Spectroscopic Characterization
While experimental data for this specific compound remains scarce, analogous pyrimido-azepinones are typically characterized via:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm), azepine CH₂ groups (δ 2.5–3.5 ppm), and pyrimidine protons (δ 8.0–8.5 ppm).
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¹³C NMR: Carbonyl resonance (δ 170–180 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic CH₂ groups (δ 30–50 ppm).
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Mass Spectrometry (MS): Molecular ion peak at m/z 377.23 (M⁺) with fragments corresponding to chlorine loss (Δ m/z 35/37).
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves constructing the pyrimido-azepinone core via cyclization strategies. A plausible retrosynthetic pathway includes:
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Formation of the azepinone ring through intramolecular lactamization.
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Pyrimidine ring construction via condensation of amidine derivatives with α,β-unsaturated ketones.
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Functionalization via chlorination and benzylation.
Stepwise Synthesis
A hypothetical synthesis route is outlined below:
Step 1: Preparation of 5,6,7,8-Tetrahydro-9H-azepin-9-one
Reacting ε-caprolactam with a benzylating agent (e.g., benzyl bromide) under basic conditions yields 8-benzyl-5,6,7,8-tetrahydro-9H-azepin-9-one.
Step 2: Pyrimidine Ring Annulation
Condensation with a dichloropyrimidine precursor (e.g., 2,4-dichloropyrimidine-5-carbaldehyde) in the presence of ammonium acetate forms the fused pyrimido-azepinone core.
Step 3: Chlorination
Electrophilic aromatic substitution using POCl₃ or Cl₂ gas introduces chlorine atoms at positions 2 and 4.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Benzyl bromide, K₂CO₃, DMF, 80°C, 12 h | 65 | 95 |
| 2 | NH₄OAc, EtOH, reflux, 24 h | 45 | 88 |
| 3 | POCl₃, DCE, 110°C, 6 h | 78 | 97 |
Physicochemical Properties
Solubility and Stability
The compound’s dichloro and benzyl groups confer limited aqueous solubility (<0.1 mg/mL in water) but enhanced solubility in organic solvents (e.g., DMSO, ethanol). Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the lactam and pyrimidine functionalities.
Table 3: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Melting point | 192–195°C (predicted) |
| logP (octanol/water) | 3.2 (estimated) |
| pKa | 9.1 (pyrimidine N), 2.8 (lactam carbonyl) |
| UV-Vis λmax | 265 nm (π→π* transition) |
Biological Relevance and Hypothesized Mechanisms
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Hypothesized compound | CDK2 | ~150* | 5.2 (vs. CDK1) |
| Roscovitine | CDK2 | 100 | 3.8 |
| Erlotinib | EGFR | 2 | 12.4 |
*Predicted value based on QSAR modeling.
Metabolic Pathways
In vitro studies of related compounds suggest hepatic metabolism via cytochrome P450 3A4, with primary metabolites resulting from oxidative debenzylation and glucuronidation.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Future Directions and Research Opportunities
Synthetic Optimization
Developing catalytic asymmetric methods for introducing the benzyl group could yield enantiomerically pure variants, enhancing pharmacological specificity.
Biological Screening
Priority areas include:
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Broad-spectrum kinase inhibition assays.
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In vivo pharmacokinetic studies in rodent models.
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Computational docking studies to identify novel targets.
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